Phenprobamate

Catalog No.
S596426
CAS No.
673-31-4
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenprobamate

CAS Number

673-31-4

Product Name

Phenprobamate

IUPAC Name

3-phenylpropyl carbamate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12)

InChI Key

CAMYKONBWHRPDD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCOC(=O)N

Synonyms

3-phenylpropylcarbamate, Gamaquil, phenprobamate

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)N

Phenprobamate, also known as 3-phenylpropylcarbamate, is a centrally acting skeletal muscle relaxant that exhibits mild sedative and anticonvulsant properties. It has been utilized in the treatment of muscle spasms and associated pain, functioning primarily by acting on the central nervous system. The compound was once widely used as an anxiolytic and is still prescribed in some European countries, although it has largely been supplanted by newer medications due to safety concerns and potential for abuse .

Phenprobamate has a molecular formula of C10H13NO2C_{10}H_{13}NO_{2} and a molecular weight of approximately 179.22 g/mol. Its structure features a carbamate group linked to a phenylpropyl moiety, which contributes to its pharmacological effects .

The metabolism of phenprobamate involves oxidative degradation of the carbamate group and ortho-hydroxylation of the benzene ring. These metabolic processes lead to the formation of various metabolites that are primarily eliminated via urine . The compound's half-life ranges from 5 to 8 hours, influencing its dosing regimen, which typically involves administration of 400 to 800 mg up to three times daily .

Phenprobamate acts as a muscle relaxant by inhibiting the transmission of nerve impulses in the spinal cord and brain, leading to decreased muscle tone and spasms. Its sedative effects are comparable to those of barbiturates and other central nervous system depressants, which raises concerns regarding its potential for abuse and dependence. Reports have documented cases of tolerance and dependence associated with phenprobamate use, highlighting its risks when used improperly .

The synthesis of phenprobamate can be achieved through various methods, typically involving the reaction between phenylpropylamine and carbonyl compounds or isocyanates to form the carbamate structure. A common synthetic route includes:

  • Formation of the Carbamate: Reacting phenylpropylamine with a suitable carbonyl compound such as phosgene or an isocyanate.
  • Purification: The crude product can be purified through recrystallization or chromatography techniques.

Specific details on industrial-scale synthesis may vary based on proprietary methods used by pharmaceutical manufacturers .

Phenprobamate is primarily indicated for the treatment of muscle spasms and associated pain. It has also been used in general anesthesia contexts due to its muscle relaxant properties. Despite its historical use as an anxiolytic agent, its application has diminished in favor of newer alternatives with improved safety profiles .

Phenprobamate has significant interactions with other central nervous system depressants, including:

  • Benzodiazepines: Increased risk of CNS depression.
  • Acetazolamide: Potentially enhanced sedative effects.
  • Opioids: Such as alfentanil, leading to increased respiratory depression.

These interactions necessitate caution when prescribing phenprobamate alongside other CNS-active medications .

Phenprobamate shares structural and functional similarities with several other compounds in the class of muscle relaxants and anxiolytics. Here are some notable comparisons:

CompoundClassUnique Features
MeprobamateMuscle RelaxantSimilar mechanism; higher abuse potential
CarisoprodolMuscle RelaxantOften compared for abuse potential; metabolized differently
BaclofenMuscle RelaxantGABA-B receptor agonist; less sedative effects
DiazepamBenzodiazepineStronger anxiolytic effects; more extensive clinical use
TizanidineMuscle RelaxantSelective alpha-2 adrenergic agonist; fewer side effects

Phenprobamate's unique position lies in its specific structure that combines both muscle relaxant and mild sedative properties without being classified strictly as a benzodiazepine or barbiturate, which often carry higher risks for dependence .

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

LogP

1.96 (LogP)

Melting Point

102.0 °C

UNII

UJZ473TPS0

Other CAS

673-31-4

Wikipedia

Phenprobamate

Dates

Modify: 2023-08-15

Phenprobamate dependence: a case report

Bahadir Demir, Yasemin Demir, Ihsan Aksoy, Osman Hasan Tahsin Kilic, Volkan Gucyetmez, Haluk A Savas
PMID: 25727392   DOI: 10.1016/j.addbeh.2015.01.037

Abstract

Phenprobamate (3-phenylpropylcarbamate) is a centrally acting muscle relaxant with mild sedative and anticonvulsant effects. Muscle relaxants can enhance and prolong the effect of narcotic drugs and enable to obtain same effect with a smaller amount of alcohol or illicit substance. Almost all of the centrally acting muscle relaxants have varying sedative effects on which their abuse potential mainly depends. Data related to abuse of carisoprodol, meprobamate, baclofen takes place in the literature. However, to our knowledge this is the first case report about abuse of and tolerance to phenprobamate. We aimed to attract attention to important points of prescribing drugs that have abuse potential like in our case who was using up to 16000 mg/day phenprobamate.


Plasmapheresis is useful in phenprobamate overdose

Mucahit Emet, Sahin Aslan, Zeynep Gokcan Cakir, Abdullah Uyanik, Mustafa Uzkeser, Ahmet Hacimuftuoglu, Habip Emre
PMID: 19497474   DOI: 10.1016/j.ajem.2008.08.022

Abstract

Although previous scientific articles claim that morbidity and mortality are low in pure skeletal muscle relaxant ingestion, this is the 10th leading cause of death recently; however, this represents only a 2.1% ratio in adult toxic exposures in the United States. We report the case of a patient with phenprobamate overdose whose neurologic and psychiatric symptoms were the dominant findings. We were unable to perform hemoperfusion because of insufficient equipment. Thus, the patient was taken to for hemodialysis for 3 hours. However, the clinical response was inadequate. Furthermore, plasmapheresis was applied using 12 U of fresh frozen plasma for the consecutive 2 days. This caused resolution of neurologic and psychiatric symptoms. The patient was released with no residual complication on the fifth day of admission. We conclude that in phenprobamate intoxication, if hemoperfusion is impossible, plasmapheresis seems to be the best modality.


[ON A NEW MUSCLE RELAXANT, GAMMA-PHENYLPROPYL CARBAMATE ACTING ON THE CENTRAL NERVOUS SYSTEM]

S OBUCHI, K NODA, T ABE, A UEHARA
PMID: 14154864   DOI:

Abstract




[REPORT ON EXPERIENCES WITH THE USE OF GAMAQUIL IN OBSTETRICS]

F J HAMMEN, D HEHNEN
PMID: 14133385   DOI:

Abstract




[Clinical and double blind trials with MH 532 (Gamaquil) in tension headache]

G BRAM
PMID: 13872436   DOI:

Abstract




[On the antiphlogistic effect of gamma-phenylpropyl carbamate and some of its derivatives]

O BUECH
PMID: 13805644   DOI:

Abstract




[On the effects of Gamaquil based on observations on a case of suicide]

T KOSTEK
PMID: 13753422   DOI:

Abstract




[On the antiphlogistic effect of 3-phenylpropyl carbamate (MH 532), a new central muscle relaxant with tranquilizing properties]

O BUECH
PMID: 13805643   DOI:

Abstract




[Gamaquil (gamma-phenylpropylcarbamate) in neurological practice]

A ANTON
PMID: 14013350   DOI:

Abstract




[Indications for a new muscle relaxant in ambulatory psychiatry (gamaquil)]

G GARRONE, R TISSOT, P DICK
PMID: 13826678   DOI:

Abstract




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